molecular formula C5H3Cl3N2O B8400486 4-Hydroxy-2-trichloromethylpyrimidine

4-Hydroxy-2-trichloromethylpyrimidine

Cat. No.: B8400486
M. Wt: 213.44 g/mol
InChI Key: CDVWFNJWERAQGI-UHFFFAOYSA-N
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Description

4-Hydroxy-2-trichloromethylpyrimidine is a versatile pyrimidine-based building block designed for research and development applications. Pyrimidine scaffolds are privileged structures in medicinal chemistry due to their presence in nucleic acids and a wide range of bioactive molecules, making them highly relevant in drug discovery . This compound features a trichloromethyl group, which is known to be a versatile functional group in synthetic organic chemistry. Analogous trichloromethyl-substituted heterocycles have been identified as valuable intermediates for the synthesis of a wide range of substituted derivatives through nucleophilic substitution reactions . The structural motifs present in 4-Hydroxy-2-trichloromethylpyrimidine suggest its potential utility as a key synthetic intermediate. Researchers can leverage this compound in constructing more complex molecules for various scientific investigations, including the development of new pharmaceutical agents and agrochemicals. Pyrimidine derivatives have demonstrated significant impact across multiple therapeutic areas, including anti-infectives, anticancer agents, and treatments for neurological disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C5H3Cl3N2O

Molecular Weight

213.44 g/mol

IUPAC Name

2-(trichloromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H3Cl3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11)

InChI Key

CDVWFNJWERAQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs from the evidence, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Key Properties/Applications Evidence Source
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CF₃ (2), CH₃ (5,6) High lipophilicity; agrochemical intermediates
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline Cl (5,6), CF₃ (4-aniline) LCMS m/z 299; used in pharmaceutical synthesis
5-Bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine Br (5), CH₃ (7), NH₂ (4) Bromine as a leaving group; antitumor agents
4-Methoxy-2-(tributylstannyl)pyrimidine OCH₃ (4), Sn(C₄H₉)₃ (2) Organometallic reagent for cross-coupling

Key Observations:

  • Hydroxyl vs. Chloro/Bromo: The 4-hydroxyl group enhances polarity and hydrogen bonding compared to chloro or bromo substituents (e.g., 4-chloro derivatives in ), improving aqueous solubility but reducing stability under acidic conditions.
  • Steric Effects: Trichloromethyl groups introduce steric bulk, which may hinder reactions at adjacent positions compared to smaller substituents like methyl or methoxy .

Physical and Spectral Properties

While direct data for 4-Hydroxy-2-trichloromethylpyrimidine are unavailable, inferences can be drawn:

  • Molecular Weight: Estimated ~230–250 g/mol (comparable to dichloropyrimidines with m/z 299 in ).
  • Solubility: Higher in polar solvents (e.g., DMSO, water) than chloro- or trifluoromethyl analogs due to the hydroxyl group.
  • Spectroscopy: LCMS and HPLC retention times would differ from non-hydroxylated analogs (e.g., Reference Example 66 in with retention time 0.82 minutes).

Q & A

What are the established synthetic routes for 4-Hydroxy-2-trichloromethylpyrimidine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of 4-Hydroxy-2-trichloromethylpyrimidine typically involves halogenation and condensation reactions. For example, analogous pyrimidine derivatives (e.g., 4-Chloro-6-methyl-2-trifluoromethylpyrimidine) are synthesized via nucleophilic substitution or cyclocondensation of trichloroacetamide with β-diketones under controlled conditions . Key variables include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive functional groups.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization.
  • Catalysts : Lewis acids like ZnCl₂ or AlCl₃ can accelerate trichloromethyl group incorporation .

Methodological Tip : Optimize stoichiometry using Design of Experiments (DoE) to balance trichloromethylation efficiency and side-product formation.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing 4-Hydroxy-2-trichloromethylpyrimidine?

Advanced Research Question
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. For example, the hydroxyl group in pyrimidines may exhibit variable NMR shifts due to hydrogen bonding . Strategies include:

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR (O–H stretch at 3200–3500 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography : Resolve ambiguity in tautomeric forms or crystal packing effects .

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